![molecular formula C6H14ClO3P B083391 Diethyl (2-chloroethyl)phosphonate CAS No. 10419-79-1](/img/structure/B83391.png)
Diethyl (2-chloroethyl)phosphonate
Overview
Description
Diethyl (2-chloroethyl)phosphonate is a chemical compound with the molecular formula C6H14ClO3P . It is a clear colorless liquid .
Synthesis Analysis
The synthesis of Diethyl (2-chloroethyl)phosphonate and similar phosphonates has been a subject of research. One method involves the chemoselective activation of diethyl phosphonates . Another method involves the hydrolysis of P-esters .Molecular Structure Analysis
The molecular structure of Diethyl (2-chloroethyl)phosphonate consists of a phosphonate group attached to a 2-chloroethyl group and two ethyl groups . The molecular weight is 200.60 .Physical And Chemical Properties Analysis
Diethyl (2-chloroethyl)phosphonate has a boiling point of 92-94 °C (4 mmHg), a density of 1.15 g/mL at 25 °C, and a refractive index of 1.439-1.442 .Scientific Research Applications
Seed Germination Studies
Ethephon, a form of Diethyl (2-chloroethyl)phosphonate, is often used as a form of liquid ethylene in studies of seed germination . It is used to understand if ethylene evolved from ethephon in the seed is sufficient to elicit the desired response and/or if ethephon has a regulatory action that alone accounts for the response .
Plant Growth Regulation
The plant growth activity of ethephon has been attributed primarily to its ability to release ethylene to plant tissues . Ethrel formulations provide a convenient way to apply ethylene without the need of gas-confining chambers .
Fruit Ripening
The application of ethephon to `Mission’ fig fruits (Ficus carica L.) during late period II of their development stimulated ripening and change in color from green to bluish black within 8 days . This shows the potential of Diethyl (2-chloroethyl)phosphonate in the field of agriculture, particularly in the ripening of fruits .
Pigment Changes in Fruits
Ethephon treatment on fig fruits resulted in rapid decrease in chlorophylls a and b, and other pigments like β-carotene, lutein, violaxanthin, and neoxanthin . This indicates that Diethyl (2-chloroethyl)phosphonate can be used in studies related to pigment changes in fruits .
Anthocyanin Production
Ethephon promoted the rate of anthocyanin accumulation in fig fruits . Although it did not increase the total amount of pigment synthesized in treated fruits, it did stimulate an increase in growth and completely inhibited anthocyanin production in the skin .
Chemical Synthesis
Diethyl (2-chloroethyl)phosphonate can also be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Mechanism of Action
Target of Action
Diethyl (2-chloroethyl)phosphonate primarily targets Thioredoxin reductase 1 in humans and Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These enzymes play crucial roles in maintaining cellular redox homeostasis and lipid metabolism, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their normal functioning
Biochemical Pathways
Given its targets, it may influence the redox homeostasis and lipid metabolism pathways . The downstream effects of these alterations could include changes in cellular growth, differentiation, and survival.
Result of Action
Given its potential role as an alkylating agent, it may induce modifications in cellular macromolecules, leading to changes in cellular functions .
properties
IUPAC Name |
1-chloro-2-diethoxyphosphorylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLEOVIACJWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146335 | |
Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-chloroethyl)phosphonate | |
CAS RN |
10419-79-1 | |
Record name | Diethyl P-(2-chloroethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-chloroethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-chloroethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-chloroethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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